Cas no 63430-44-4 (3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

3,4,5-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinolinone scaffold linked to a trimethoxybenzamide moiety. This structure confers potential biological activity, particularly in medicinal chemistry research, where it may serve as an intermediate or lead compound for drug development. The trimethoxy substitution enhances lipophilicity and binding affinity, while the tetrahydroquinolinone core offers structural versatility for further derivatization. Its well-defined chemical properties make it suitable for applications in kinase inhibition studies or as a precursor in synthesizing more complex pharmacophores. The compound is typically characterized by high purity and stability, ensuring reproducibility in experimental settings.
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide structure
63430-44-4 structure
Product name:3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No:63430-44-4
MF:C19H20N2O5
Molecular Weight:356.372
CID:3348193
PubChem ID:18571267

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 化学的及び物理的性質

名前と識別子

    • BENZAMIDE, 3,4,5-TRIMETHOXY-N-(1,2,3,4-TETRAHYDRO-2-OXO-6-QUINOLINYL)-
    • 3,4,5-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
    • 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
    • F2266-0220
    • 63430-44-4
    • AKOS024633794
    • VU0490568-1
    • インチ: InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)18(15)26-3)19(23)20-13-5-6-14-11(8-13)4-7-17(22)21-14/h5-6,8-10H,4,7H2,1-3H3,(H,20,23)(H,21,22)
    • InChIKey: FVXGQRNFQQZLBS-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 356.13722174Da
  • 同位素质量: 356.13722174Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 500
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 85.9Ų

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2266-0220-20μmol
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2266-0220-40mg
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2266-0220-5μmol
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2266-0220-20mg
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2266-0220-30mg
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2266-0220-75mg
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2266-0220-10μmol
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2266-0220-3mg
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2266-0220-4mg
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2266-0220-5mg
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
63430-44-4 90%+
5mg
$69.0 2023-05-16

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 関連文献

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamideに関する追加情報

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No: 63430-44-4)

Introduction to 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, a complex organic compound with the CAS registry number 63430-44-4, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure and diverse applications in drug discovery and material science. The molecule consists of a benzamide moiety substituted with three methoxy groups at positions 3, 4, and 5 on the aromatic ring. The amide group is further connected to a tetrahydroquinoline derivative with a ketone functionality at position 2.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound using various coupling reactions and oxidation techniques. The structural complexity of 63430-44-4 makes it a valuable tool for exploring novel chemical transformations and understanding the relationship between molecular architecture and biological activity.

Structural Insights and Chemical Properties

The molecular structure of 63430-44-4 is defined by its aromatic benzene ring substituted with three methoxy groups at positions 3, 4, and 5. This substitution pattern imparts unique electronic properties to the molecule. The amide group attached to the benzene ring is connected to a tetrahydroquinoline moiety via an N-linkage. The tetrahydroquinoline system contains a ketone group at position 2 (C=O), which plays a critical role in determining the compound's reactivity and stability.

The presence of multiple electron-donating methoxy groups on the benzene ring significantly influences the compound's solubility and electronic properties. These groups enhance the molecule's ability to participate in hydrogen bonding and π-interactions with other molecules. The tetrahydroquinoline system contributes to the compound's rigid structure and potential for forming intermolecular interactions.

Synthesis and Optimization

The synthesis of 63430-44-7 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent studies have focused on optimizing these processes using environmentally friendly catalysts and sustainable reaction conditions.

A key challenge in synthesizing this compound lies in controlling the stereochemistry of the tetrahydroquinoline moiety during its formation. Researchers have employed asymmetric catalysis techniques to address this issue effectively.

Applications in Pharmacology

Due to its unique structural features and electronic properties,6898718 has shown promise in various pharmacological applications. Recent studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammatory pathways.

In addition to its pharmacological applications,this compound has been investigated for its role as a building block in constructing more complex molecules with potential therapeutic applications.

Recent Research Findings

Recent research has focused on understanding the relationship between the molecular structure of this compound (CAS No: 6898718) and its biological activity. Studies have revealed that the methoxy substitution pattern on the benzene ring significantly influences its interaction with biological targets.

Moreover,this compound has been found to exhibit selective binding properties towards certain proteins, making it a valuable tool for studying protein-ligand interactions.

Efforts are also underway to explore its potential as a precursor for synthesizing bioactive compounds with improved pharmacokinetic profiles.

Future Directions

The continued exploration of this compound (CAS No: 6898718) holds great promise for advancing our understanding of complex molecular systems and their applications in various fields such as drug discovery and materials science.

In conclusion,this compound represents an important milestone in modern organic chemistry, offering new opportunities for innovation across multiple disciplines.

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